Cas no 2229316-76-9 (2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
- 2229316-76-9
- EN300-1948294
-
- インチ: 1S/C10H10F3NO/c1-15-8-6(3-2-4-7(8)11)9(14)5-10(9,12)13/h2-4H,5,14H2,1H3
- InChIKey: CUJRTQWHKDMWRS-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1C=CC=C(C=1OC)F)N)F
計算された属性
- 精确分子量: 217.07144843g/mol
- 同位素质量: 217.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 35.2Ų
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948294-0.25g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1948294-5.0g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-1948294-0.05g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1948294-2.5g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 2.5g |
$2828.0 | 2023-09-17 | ||
Enamine | EN300-1948294-10g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 10g |
$6205.0 | 2023-09-17 | ||
Enamine | EN300-1948294-0.1g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1948294-0.5g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1948294-10.0g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-1948294-1g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 1g |
$1442.0 | 2023-09-17 | ||
Enamine | EN300-1948294-1.0g |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
2229316-76-9 | 1g |
$1442.0 | 2023-05-31 |
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229316-76-9 and Product Name: 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine
The compound with the CAS number 2229316-76-9 and the product name 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluoro and methoxy substituents in its molecular framework suggests a high degree of functional complexity, which may contribute to its pharmacological activity.
Recent research in the area of fluorinated heterocycles has highlighted the importance of such structural motifs in enhancing drug bioavailability, metabolic stability, and binding affinity. The cyclopropane ring in 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine introduces a rigid scaffold that can be particularly useful in designing molecules with specific three-dimensional orientations. This rigidity can improve interactions with biological targets, making the compound a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of fluoro and methoxy groups provides multiple sites for chemical modification, allowing chemists to tailor its properties for various therapeutic applications. For instance, the fluoro group is known to enhance metabolic stability by resisting hydrolysis and oxidation, while the methoxy group can influence electronic properties and solubility.
In the context of current pharmaceutical research, compounds like 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine are being explored for their potential in treating a range of diseases. The structural features of this molecule suggest that it could be effective against targets involved in inflammation, cancer, and central nervous system disorders. Preliminary studies have indicated that derivatives of this compound may exhibit significant therapeutic benefits.
The synthesis of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as transition-metal-catalyzed reactions and fluorination methods have been particularly instrumental in facilitating the synthesis of this compound.
From a computational chemistry perspective, understanding the electronic properties of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine is crucial for optimizing its pharmacological activity. Molecular modeling studies have shown that the presence of fluorine atoms can significantly alter the electron density distribution within the molecule. This can lead to improved binding interactions with biological targets, making it an attractive candidate for drug design.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. This is due to the ability of fluorine to influence both lipophilicity and metabolic stability. In 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine, these effects are expected to contribute to improved drug-like characteristics.
Furthermore, the methoxy group in this compound can serve as a handle for further functionalization. For example, it can be oxidized to an aldehyde or carboxylic acid group, or it can be used as a site for coupling reactions with other pharmacophores. This flexibility makes 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine a versatile starting material for drug discovery efforts.
In conclusion, 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it an attractive molecule for developing new drugs targeting various diseases. As synthetic methodologies continue to evolve, it is likely that more derivatives will be synthesized and tested for their therapeutic efficacy.
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